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Compound of Interest

4-(2-Formylthiophen-4-YL )picolinic
Compound Name:

acid
CAS No.: 1261896-83-6
Cat. No.: B6387908

Get Quote

Executive Summary: The Scaffold & Its Significance

The formylthiophene picolinic acid motif—specifically 3-(formylthiophen-yl)picolinic acid—
represents a critical bi-aryl scaffold in modern drug discovery.[1] It bridges the electron-deficient
pyridine ring (picolinic acid) with the electron-rich, polarizable thiophene ring.[1]

This structural chimera serves as a versatile intermediate for:

» Kinase Inhibitors: The formyl group acts as a "warhead" precursor for reductive aminations to
install solubilizing amines or spiro-cycles (e.g., KIF18A inhibitors).[1]

» Schiff Base Ligands: For metallo-drug complexes (Ru, Zn) used in anticancer therapies.[1]

o Agrochemicals: Precursors for strobilurin-type fungicides where the picolinate directs
metabolic stability.

This guide details the Suzuki-Miyaura Cross-Coupling strategy as the primary synthetic route. It
is chosen for its chemoselectivity, tolerance of the formyl "handle," and scalability compared to
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Stille or Negishi couplings.

Retrosynthetic Analysis

To design a robust synthesis, we must disconnect the bi-aryl bond. The strategic choice lies in
assigning the nucleophile (boronic acid) and the electrophile (halide).[1]

Strategic Disconnection Logic
o Path A (Recommended):Halopyridine + Thienylboronic Acid.[1]

o Reasoning: 2-Pyridyl boronic acids are notoriously unstable due to rapid
protodeboronation.[1] Conversely, thiophene boronic acids are stable and commercially
available.[1]

o Protection: The picolinic acid moiety should be protected as an ester (methyl or ethyl) to
prevent catalyst poisoning by the free carboxylate.

+ Path B (Avoid):Pyridylboronic Acid + Halothiophene.[1]

o Risk:[2] High risk of protodeboronation and lower yields.

Visualization: Retrosynthetic Map

Target: 3-(Formylthiophen-2-yl)picolinic Acid

Hydrolysis (LiOH)
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Caption: Retrosynthetic disconnection prioritizing the stability of thiophene boronic acids over
pyridyl counterparts.

Core Synthesis: The Suzuki-Miyaura Protocol[1]

This protocol describes the synthesis of 3-(5-formylthiophen-2-yl)picolinic acid.

Phase 1: The Cross-Coupling (Ester Formation)[1]

Reaction Overview: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-
star-inserted display">

Reagents & Causality Table:
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Selection Logic (Why

Reagent Role .
this?)

The ester protects the acid;
bromine at C3 is activated by

Methyl 3-bromopicolinate Electrophile ] o )
the adjacent pyridine nitrogen.

[1]

The aldehyde group is

5-Formyl-2-thiopheneboronic ] generally stable under
) Nucleophile ) )
acid standard basic Suzuki

conditions (unlike Grignard).[1]

A bidentate ferrocenyl ligand

prevents Pd precipitation and
Pd(dppf)Cl2-DCM Catalyst resists deactivation better than

Pd(PPhs)a4 in heteroaryl

couplings.

Strong enough to activate the

boronic acid (to boronate ‘ate’
Na2CO0s (2.0 M aq) Base i

complex) but mild enough to

spare the aldehyde.

Miscible with water, high
) boiling point (101°C) allows
1,4-Dioxane Solvent o
sufficient thermal energy for

difficult heteroaryl couplings.[1]

Step-by-Step Protocol:

¢ Inertion: Charge a 3-neck round-bottom flask with Methyl 3-bromopicolinate (1.0 equiv) and
5-Formyl-2-thiopheneboronic acid (1.2 equiv). Evacuate and backfill with Nitrogen
(ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) three times.

e Solvation: Add degassed 1,4-Dioxane (10 mL/mmol) and stir to dissolve.
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o Activation: Add

aqueous solution (3.0 equiv). The mixture will become biphasic.

o Catalysis: Add Pd(dppf)Clz[1]-DCM (0.05 equiv / 5 mol%).[1] Note: Solution usually turns
dark red/brown.

o Reflux: Heat the mixture to 90°C for 4—6 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-
MS.[1] Look for the disappearance of the bromopicolinate.

e Workup:
o Cool to Room Temperature (RT).
o Filter through a Celite pad to remove Pd black. Wash pad with EtOAc.
o Partition filtrate between EtOAc and Water. Wash organic layer with Brine.[3]
o Dry over
, filter, and concentrate in vacuo.

 Purification: Flash Column Chromatography (ngcontent-ng-c2977031039="" _nghost-ng-
€1310870263="" class="inline ng-star-inserted">

). Elute with Hexane:EtOAc gradient (0-40%).

o Target: Methyl 3-(5-formylthiophen-2-yl)picolinate (Yellow solid).[1]
Phase 2: Ester Hydrolysis (Saponification)[1]
Reaction Overview:

Step-by-Step Protocol:
o Dissolve the intermediate ester (from Phase 1) in THF:Water (3:1 ratio).[1]

e Cool to 0°C. Add LIOH-H20 (2.5 equiv).[1]
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» Stir at 0°C for 30 mins, then warm to RT. Caution: Avoid heating to prevent Cannizzaro
reaction of the aldehyde.

e Critical pH Adjustment:
o Evaporate THF under reduced pressure.
o Acidify the remaining aqueous phase carefully with 1N HCI to pH ~3-4.

o Observation: The product usually precipitates as a solid at this pH (isoelectric point
vicinity).

« |solation: Filter the solid, wash with cold water, and dry under high vacuum.

Workflow Visualization
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Caption: Operational workflow from raw materials to isolated carboxylic acid.
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Troubleshooting & Optimization
Catalyst Selection Matrix

If yields are low (<50%), consult this matrix to optimize the catalytic system.

Catalyst System Pros Cons Best For
Robust, air-stable, Difficult to remove )
Pd(dppf)Cl2 ] ] Standard couplings.
high turnover.[1] residual Fe/Pd traces.

Air sensitive, rapid

o Simple aryl-aryl
Pd(PPhs)a Cheap, common.[1] deactivation (black

o systems.
precipitate).[1]

Extremely active for Expensive, requires )
) ] ] Sterically crowded
Pdz(dba)s + XPhos sterically hindered glovebox/Schlenk line B
ridines.
chlorides.[1] for best results. by

Common Failure Modes

e Protodeboronation: The boronic acid loses the

group before coupling.

o Symptom:[2][4][5] Recovery of de-boronated thiophene aldehyde.

o Fix: Switch to Potassium Trifluoroborate (ngcontent-ng-c2977031039="" _nghost-ng-
€1310870263="" class="inline ng-star-inserted">

) salts or MIDA boronates for slow release.
o Aldehyde Oxidation: The formyl group oxidizes to a carboxylic acid during workup.
o Fix: Perform workup under inert atmosphere or use antioxidants (BHT) in solvents.
» Picolinate Decarboxylation: Rare, but can occur at very high temperatures (>120°C).[1]

o Fix: Keep reaction temperature <100°C.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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